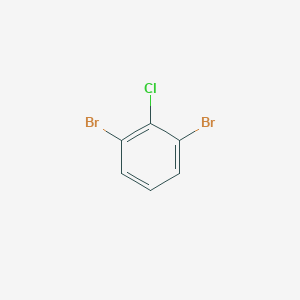

1,3-Dibromo-2-chlorobenzene

Description

Structural Context within Polyhalogenated Benzenes

Polyhalogenated benzenes exist as numerous isomers, which are compounds that have the same molecular formula but different structural arrangements of atoms. In the case of dibromochlorobenzenes (C₆H₃Br₂Cl), the specific placement of the two bromine atoms and one chlorine atom on the benzene (B151609) ring gives rise to several positional isomers. doubtnut.comgauthmath.com Besides 1,3-Dibromo-2-chlorobenzene, other isomers include 1,2-Dibromo-4-chlorobenzene, 1,4-Dibromo-2-chlorobenzene, and others. nih.govrsc.org Each isomer exhibits distinct physical properties and reactivity profiles due to the unique spatial relationship between the halogen substituents.

Table 2: Comparison of Dibromochlorobenzene Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

|---|---|---|---|---|

| This compound | 19230-27-4 | C₆H₃Br₂Cl | 270.35 | Br at C1, C3; Cl at C2 |

| 1,4-Dibromo-2-chlorobenzene | 3460-24-0 | C₆H₃Br₂Cl | 270.35 | Br at C1, C4; Cl at C2 |

| 1,3-Dibromo-5-chlorobenzene (B31355) | 14862-52-3 | C₆H₃Br₂Cl | 270.35 | Br at C1, C3; Cl at C5 |

Data sourced from nih.govnih.gov.

The presence of halogen substituents on a benzene ring significantly alters its electronic properties and reactivity. Halogens exert two opposing electronic effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R or +M). aakash.ac.inpressbooks.pub

The inductive effect stems from the high electronegativity of halogens, which pulls electron density away from the aromatic ring through the sigma (σ) bond, making the ring less reactive towards electrophilic attack than benzene itself. pressbooks.publibretexts.org This effect is known as deactivation. The order of deactivation among halogens correlates with electronegativity and size, with reactivity decreasing as the size of the halogen increases (F > Cl > Br > I). libretexts.orglibretexts.org

Isomeric Relationships and Positional Isomerism in Halogenated Benzene Derivatives

Contemporary Research Significance and Emerging Applications

While specific research applications for this compound are not extensively documented in widespread literature, its structure suggests significant potential in several fields of chemical research. smolecule.com

This compound serves as a valuable intermediate or building block in the synthesis of more complex organic molecules. cymitquimica.comsmolecule.com Its utility stems from the reactivity of its carbon-halogen bonds. The compound can participate in various chemical transformations, including:

Nucleophilic Aromatic Substitution : The chlorine and bromine atoms can be replaced by various nucleophiles, allowing for the introduction of new functional groups. cymitquimica.comsmolecule.com

Electrophilic Substitution : Further functionalization of the aromatic ring can be achieved through electrophilic substitution reactions. smolecule.com

Cross-Coupling Reactions : The bromo-substituents are particularly well-suited for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.

One documented synthesis route involves the diazotization of 2,6-dibromoaniline (B42060) followed by chlorination, highlighting its connection to other functionalized aromatic precursors. smolecule.com Its role as a precursor is noted in the potential synthesis of pharmaceuticals and agrochemicals. smolecule.comsmolecule.com

The properties of this compound make it a candidate for investigation in materials science. smolecule.com Polyhalogenated aromatic compounds are explored for use in creating polymers and resins with specific characteristics. smolecule.com The presence of bromine atoms, in particular, suggests potential applications in the development of flame-retardant materials, a known application for the broader class of polyhalogenated benzenes. cpsc.gov Furthermore, its structure could be incorporated into novel materials designed to have specific electronic or optical properties for use in fields like organic electronics. smolecule.com

Polyhalogenated benzenes are a class of compounds of interest in environmental chemistry, often due to their persistence as organic pollutants. smolecule.comepa.gov The study of compounds like this compound contributes to the understanding of the environmental fate and behavior of halogenated hydrocarbons. Research in this area includes investigating their potential for bioaccumulation and their degradation pathways in aquatic and terrestrial ecosystems. epa.gov Studies have demonstrated that catalytic systems, such as Rhodium on alumina (B75360) (Rh/Al₂O₃), can achieve complete hydrodehalogenation of polyhalogenated benzenes under mild conditions, a significant finding for potential environmental remediation strategies. acs.orgethz.ch

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,2-Dibromo-4-chlorobenzene |

| 1,2-Dibromobenzene |

| This compound |

| 1,3-Dibromo-5-chlorobenzene |

| 1,4-Dibromo-2-chlorobenzene |

| 2,6-dibromoaniline |

| Benzene |

| Chlorine |

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-2-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2Cl/c7-4-2-1-3-5(8)6(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPWVEBIMPXCAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40554673 | |

| Record name | 1,3-Dibromo-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19230-27-4 | |

| Record name | 1,3-Dibromo-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dibromo-2-chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthesis and Advanced Synthetic Methodologies of 1,3 Dibromo 2 Chlorobenzene

Novel and Programmed Synthetic Approaches to Multi-Substituted Benzenes

Modern organic synthesis seeks to develop more efficient and programmable methods for creating complex molecules. innovations-report.comsciencedaily.com While not specific to 1,3-dibromo-2-chlorobenzene, these advanced strategies represent the future of synthesizing highly substituted aromatics.

One groundbreaking approach is the "programmed synthesis" of multi-substituted benzenes. innovations-report.com Researchers at Nagoya University developed a method to create benzene (B151609) derivatives with five or six different functional groups in a predictable manner. innovations-report.comsciencedaily.com This strategy begins with a thiophene (B33073) (a five-membered ring with a sulfur atom) as a template. innovations-report.comasianscientist.com Through a series of controlled, metal-catalyzed C-H activation and coupling reactions, different functional groups are installed around the thiophene ring. innovations-report.comasianscientist.com A final cycloaddition reaction transforms the substituted thiophene into the desired hexa-substituted benzene. innovations-report.comasianscientist.com This method allows for the "at-will" synthesis of complex aromatic structures that were previously difficult to access. asianscientist.com

Another innovative strategy reported by the Beaudry Research Group enables the synthesis of highly substituted phenols with complete regiochemical control, which can then be converted into fully substituted benzenes. oregonstate.edu This method involves a one-step conversion of readily available hydroxypyrone and nitroalkene starting materials into phenols. oregonstate.edu This approach provides a direct route to benzene rings with up to six different substituents, offering a significant advancement in creating highly substituted benzenoid molecules with precise control over the substitution pattern. oregonstate.edu Such programmed and regiocontrolled strategies hold immense potential for the future synthesis of complex halogenated compounds.

Controlled Installation of Diverse Functional Groups on Benzene Rings

The controlled installation of functional groups onto a benzene ring is a cornerstone of modern organic synthesis, enabling the creation of complex molecules from simple aromatic precursors. acs.org In the context of polyhalogenated benzenes, this control is paramount.

One primary method for introducing halogens is electrophilic aromatic substitution (EAS) . numberanalytics.com In this reaction, a potent electrophile attacks the electron-rich benzene ring. masterorganicchemistry.com For halogenation, a Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) is typically employed to polarize the diatomic halogen molecule (e.g., Br₂ or Cl₂), thereby generating a stronger electrophile. numberanalytics.comquimicaorganica.org The reaction proceeds through a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. numberanalytics.comlibretexts.org Subsequent loss of a proton restores the ring's aromaticity, yielding the halogenated benzene derivative. quimicaorganica.orglibretexts.org The type of halogen used significantly influences the reaction's rate and conditions. numberanalytics.com

The introduction of multiple halogen atoms requires careful consideration of the directing effects of the existing substituents. Halogens are deactivating yet ortho-, para-directing. This means that while they decrease the reactivity of the benzene ring towards further electrophilic attack, they direct incoming electrophiles to the positions ortho and para to themselves. Synthesizing a specific isomer like this compound often involves a multi-step process, potentially starting with a pre-functionalized benzene ring to guide the incoming halogens to the desired positions. For instance, starting with an aniline (B41778) derivative and employing a diazotization reaction followed by chlorination is a potential route to introduce the chlorine atom at a specific position relative to other substituents. smolecule.com

Table 1: Key Aspects of Controlled Functional Group Installation

| Feature | Description |

| Reaction Type | Electrophilic Aromatic Substitution (EAS) is the primary mechanism. numberanalytics.com |

| Catalysts | Lewis acids like FeCl₃ or AlCl₃ are crucial for activating halogens. numberanalytics.com |

| Intermediates | A resonance-stabilized sigma complex (arenium ion) is formed. numberanalytics.comlibretexts.org |

| Directing Effects | Existing substituents on the ring dictate the position of new functional groups. |

| Multi-step Synthesis | Achieving specific substitution patterns often requires a sequence of reactions. |

Strategies for Asymmetric Polyhalogenated Benzene Synthesis

Asymmetric synthesis aims to create chiral molecules, which are crucial in fields like pharmaceuticals and materials science. rsc.org While this compound itself is not chiral, the principles of asymmetric synthesis are relevant when using it as a precursor to build more complex, chiral molecules. Asymmetric synthesis relies on the influence of a chiral element—be it a catalyst, reagent, or auxiliary group—to favor the formation of one enantiomer or diastereomer over another. libretexts.org

The development of chiral products from planar aromatic compounds often involves dearomatization reactions. rsc.org Recent advancements have focused on organocatalytic methods to achieve asymmetric dearomatization of non-activated benzenes. rsc.org These strategies can convert flat, aromatic precursors into complex, three-dimensional structures with high stereoselectivity. rsc.org For polyhalogenated benzenes, this could involve reactions that break the aromaticity of the ring while simultaneously creating one or more stereocenters. The diastereomeric transition states that lead to different product isomers have different energies, which allows for the preferential formation of one isomer. libretexts.org

Palladium-Catalyzed Coupling Reactions in Halogenated Arene Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly useful in the synthesis and functionalization of halogenated arenes. mdpi.comresearchgate.net Reactions like the Suzuki-Miyaura, Stille, and Negishi couplings allow for the selective substitution of halogen atoms with a wide variety of organic groups. researchgate.netthieme-connect.com

The general mechanism for these reactions involves a catalytic cycle with three main steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate. researchgate.netnih.gov

Transmetalation : An organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium center. researchgate.net

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product. researchgate.netnih.gov

In the case of polyhalogenated benzenes, the differing reactivity of the various carbon-halogen bonds can be exploited to achieve site-selective functionalization. The general reactivity trend for these bonds is C–I > C–Br > C–Cl > C–F. nih.gov This means that in a compound containing both bromine and chlorine, a palladium-catalyzed coupling reaction can often be controlled to react selectively at the more reactive C-Br bond. This selectivity is crucial for the stepwise functionalization of molecules like this compound.

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Key Features |

| Suzuki-Miyaura | Organoboron compounds | Tolerant of many functional groups, often uses a base. researchgate.net |

| Stille | Organotin compounds | Mild reaction conditions, but tin reagents can be toxic. mdpi.com |

| Negishi | Organozinc compounds | Highly reactive, good for less reactive halides. thieme-connect.com |

Catalytic Systems in Halogenation and Dehalogenation Reactions

Catalytic systems are essential for controlling the halogenation and dehalogenation of aromatic compounds, influencing both the rate and selectivity of these reactions.

Copper-Catalyzed Halogenation Mechanisms

Copper-based catalysts are effective for a variety of halogenation reactions. mdpi.com Copper can exist in multiple stable oxidation states (Cu(0), Cu(I), Cu(II), and Cu(III)), allowing it to participate in diverse catalytic cycles. mdpi.com In halogenation, copper catalysts, often in the form of copper(II) halides, can act as effective halogenating agents. mdpi.com

One proposed mechanism for copper-catalyzed halogenation involves the formation of a copper-halide complex that interacts with the aromatic substrate. For instance, in the ortho-C–H halogenation of certain aromatic compounds, a directing group on the substrate coordinates to the copper center, bringing the catalyst into proximity with the target C-H bond. beilstein-journals.org This can be followed by a single electron transfer (SET) from the aromatic ring to the Cu(II) center, forming a radical cation. mdpi.com Subsequent migration of a halide from the copper to the aromatic ring leads to the halogenated product. mdpi.com

Copper catalysts are also employed in the synthesis of phenols from aryl halides via cross-coupling with hydroxide (B78521) salts, a process that often involves an initial halogenation step. mdpi.com

Stereochemical and Regiochemical Control in Halogenation

Regiochemistry refers to the control of which position on a molecule reacts. byjus.com In the halogenation of substituted benzenes, the existing substituent dictates the position of the incoming halogen. byjus.com For example, in the chlorination of toluene, the primary products are ortho- and para-chlorotoluene due to the directing effect of the methyl group. byjus.com

Stereochemistry , on the other hand, deals with the three-dimensional arrangement of atoms. byjus.com While the initial halogenation of a simple benzene ring does not create a chiral center, subsequent reactions on the halogenated product can. Controlling the stereochemical outcome of these later reactions is a key challenge in organic synthesis.

In the context of halogenation, achieving regiochemical control is often the primary focus. For polyhalogenated benzenes, the challenge lies in introducing halogens at specific sites, especially when multiple positions are activated. This can sometimes be achieved by using bulky catalysts or directing groups that sterically hinder attack at certain positions, thereby favoring others. The interplay between electronic effects (the inherent reactivity of different sites) and steric effects (the physical blocking of sites) ultimately determines the regioselectivity of the reaction. nih.gov

Iii. Spectroscopic Characterization and Advanced Analytical Techniques for 1,3 Dibromo 2 Chlorobenzene

Advanced Spectroscopic Investigations

Modern spectroscopic methods, often paired with computational quantum chemistry, offer powerful tools for the in-depth analysis of molecular structures like 1,3-dibromo-2-chlorobenzene.

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, probes the stretching and bending of chemical bonds within a molecule. For complex halogenated aromatics, experimental spectra are often interpreted with the aid of computational models, which can predict vibrational frequencies and intensities with high accuracy. researchgate.netrsc.org

Theoretical calculations are essential for assigning the numerous absorption and scattering bands observed in the vibrational spectra of substituted benzenes. The harmonic vibrational frequencies for this compound have been a subject of theoretical investigation using Density Functional Theory (DFT) calculations. Methods such as B3LYP, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), are standard for calculating the vibrational modes of halogenated benzenes. researchgate.net These calculations provide a set of predicted frequencies that, after applying a scaling factor to correct for anharmonicity and other systematic errors, correlate closely with experimental data. acs.org

The primary vibrational modes for this compound include:

C-H stretching vibrations, typically appearing in the 3100-3000 cm⁻¹ region.

C-C aromatic ring stretching vibrations, which are found in the 1600-1400 cm⁻¹ range.

In-plane and out-of-plane C-H bending modes.

Vibrations involving the halogen substituents, including C-Cl and C-Br stretching modes, which occur at lower frequencies. The C-Cl stretching band is typically expected around 580-750 cm⁻¹. researchgate.net

Table 1: Representative Theoretical Vibrational Frequencies for this compound (Illustrative) This table is a hypothetical representation based on typical DFT calculation results for similar halogenated benzenes and is for illustrative purposes only, as specific published data tables were not available in the search results.

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|

| C-H Stretch | 3050 - 3100 | Medium (IR), Strong (Raman) |

| C=C Aromatic Ring Stretch | 1560 - 1580 | Strong (IR & Raman) |

| C=C Aromatic Ring Stretch | 1420 - 1450 | Strong (IR & Raman) |

| C-H In-plane Bend | 1120 - 1180 | Medium (IR) |

| C-Cl Stretch | 650 - 750 | Strong (IR) |

| C-Br Stretch | 500 - 600 | Strong (IR) |

Beyond vibrational frequencies, DFT calculations can also predict the infrared intensities and Raman scattering activities for each vibrational mode. rsc.org This information is critical for simulating a theoretical spectrum that can be directly compared with experimental FT-IR and FT-Raman spectra.

IR Intensities are calculated from the change in the molecule's dipole moment during a specific vibration. Modes that induce a large change in the dipole moment, such as C-Cl and C-Br stretching, are expected to have strong IR intensities.

Raman Activities are determined by the change in the molecule's polarizability during a vibration. Aromatic ring stretching modes are often strong in the Raman spectrum.

The ability to predict both frequency and intensity helps confirm the assignments of experimental peaks and provides a more robust structural characterization. nih.gov

NMR spectroscopy is an unparalleled tool for determining the precise connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR are used to provide a complete picture of the carbon skeleton and the placement of substituents on the benzene (B151609) ring.

The ¹H NMR spectrum of this compound is defined by the chemical shifts and spin-spin coupling patterns of its three aromatic protons. Due to the unsymmetrical substitution pattern, all three protons are chemically non-equivalent and are expected to give distinct signals.

H-4 and H-6 Protons: These protons are ortho to a bromine atom and meta to the other bromine and the chlorine atom. They will couple to each other (meta-coupling, J ≈ 2-3 Hz) and to the H-5 proton (ortho-coupling, J ≈ 7-9 Hz). This would result in a doublet of doublets for each signal.

H-5 Proton: This proton is situated between two empty carbons and is ortho to both the H-4 and H-6 protons. It will be split by both neighbors into a triplet (or more accurately, a doublet of doublets that appears as a triplet if the coupling constants are similar).

The chemical shifts (δ) are influenced by the electronegativity of the halogen substituents, which deshield the protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted benzene (δ ≈ 7.34 ppm).

Table 2: Predicted ¹H NMR Spectral Data for this compound This table is predictive, based on established principles of NMR spectroscopy for substituted benzenes, as specific published experimental data were not available in the search results.

| Proton Assignment | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity | Coupling To |

|---|---|---|---|

| H-4 | 7.1 - 7.5 | Doublet of Doublets (dd) | H-5 (ortho), H-6 (meta) |

| H-5 | 6.9 - 7.3 | Triplet (t) or dd | H-4 (ortho), H-6 (ortho) |

| H-6 | 7.1 - 7.5 | Doublet of Doublets (dd) | H-5 (ortho), H-4 (meta) |

In ¹³C NMR spectroscopy, the number of signals directly corresponds to the number of chemically non-equivalent carbon atoms in a molecule. An analysis of the structure of this compound, which lacks any element of symmetry that would make carbon atoms equivalent, indicates that all six carbons of the benzene ring are unique. Therefore, the proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals.

C1, C2, C3: These carbons are directly bonded to the electronegative halogen atoms (Br, Cl, Br). Their signals will be significantly shifted and can be distinguished based on the known substituent effects of bromine and chlorine. The carbon bearing the chlorine (C2) will be at a different chemical shift than those bearing bromine (C1, C3).

C4, C5, C6: These carbons are bonded to hydrogen atoms. Their chemical shifts will be in the typical aromatic region (≈ 120-135 ppm) and will be influenced by their proximity to the halogen substituents.

Table 3: Predicted ¹³C NMR Signal Analysis for this compound

| Carbon Assignment | Type | Expected Number of Signals |

|---|---|---|

| C1, C2, C3, C4, C5, C6 | Aromatic | 6 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR Coupling Patterns and Chemical Shifts in Substituted Benzenes

Chromatographic and Mass Spectrometric Approaches

Chromatography and mass spectrometry are indispensable tools for the analysis of this compound, offering high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like this compound. nist.gov In this method, the sample is first vaporized and separated based on its boiling point and interactions with a stationary phase within a long, coiled column in the gas chromatograph. etamu.edu Subsequently, the separated components enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). etamu.edu This process generates a unique mass spectrum that serves as a molecular fingerprint, allowing for confident identification. nist.gov

The output from a GC-MS analysis includes a chromatogram, which plots signal intensity against retention time (the time it takes for a compound to pass through the column), and a mass spectrum for each chromatographic peak. etamu.edu By comparing the obtained mass spectrum with reference libraries, the identity of this compound can be confirmed. Furthermore, the purity of a sample can be assessed by examining the total ion chromatogram for the presence of other peaks, which would indicate impurities. nist.gov

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

While standard mass spectrometry provides the nominal mass of a molecule, high-resolution mass spectrometry (HRMS) measures the mass with much greater accuracy, typically to four or more decimal places. savemyexams.com This precision is crucial for unequivocally determining the molecular formula of a compound. By using the exact masses of the constituent isotopes (e.g., ¹²C, ¹H, ⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl), the theoretical exact mass of this compound (C₆H₃Br₂Cl) can be calculated and compared to the experimentally measured value. savemyexams.com This high degree of accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions, thereby confirming the molecular formula of this compound. savemyexams.com The monoisotopic mass of this compound is calculated to be 267.82900 Da. nih.gov

Table 1: Accurate Isotopic Masses for Molecular Formula Confirmation

| Element | Isotope | Accurate Atomic Mass (amu) |

| Hydrogen | ¹H | 1.0078 |

| Carbon | ¹²C | 12.0000 |

| Chlorine | ³⁵Cl | 34.9689 |

| Bromine | ⁷⁹Br | 78.9183 |

This table presents a selection of accurate atomic masses used in high-resolution mass spectrometry to confirm the molecular formula of a compound.

Chromatographic Separation of Halogenated Benzenes via Halogen–π Interactions

The separation of halogenated benzene isomers, including this compound, can be challenging using conventional chromatographic methods due to their similar volatilities and hydrophobicities. nih.gov However, exploiting halogen–π interactions offers a promising alternative for their separation. nih.govkyoto-u.ac.jprsc.orgresearchgate.net This non-covalent interaction occurs between the electron-poor region of a halogen atom (the σ-hole) and an electron-rich π-system. kyoto-u.ac.jp

Research has demonstrated that stationary phases coated with carbon materials, such as C70-fullerene, can effectively separate halogenated benzenes in normal-phase liquid chromatography. nih.govkyoto-u.ac.jpresearchgate.net The retention of these compounds on such columns increases with the number and size of the halogen substituents, following the order F < Cl < Br < I, which corresponds to the strength of the halogen–π interaction. kyoto-u.ac.jprsc.orgresearchgate.net Furthermore, the separation of structural isomers is influenced by differences in their dipole moments, which affect the strength of π–π interactions with the stationary phase. nih.govrsc.orgresearchgate.net By optimizing the mobile phase, a one-pot separation of various brominated benzene isomers has been successfully achieved. kyoto-u.ac.jprsc.orgresearchgate.net

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixtures

For the analysis of highly complex samples containing numerous volatile organic compounds (VOCs), comprehensive two-dimensional gas chromatography (GC×GC) provides significantly enhanced separation power compared to conventional one-dimensional GC. nih.govacs.orgcopernicus.org This technique utilizes two different chromatographic columns connected in series. copernicus.org The effluent from the first, typically non-polar, column is collected in discrete fractions and then rapidly injected onto a second, shorter column of different polarity. copernicus.org

This process generates a two-dimensional chromatogram where compounds are separated based on two independent properties, such as volatility and polarity. copernicus.org The result is a structured and highly resolved plot that can separate hundreds or even thousands of compounds in a single analysis. copernicus.org When coupled with a time-of-flight mass spectrometer (TOF-MS), which is capable of the high-speed data acquisition required for the narrow peaks produced by GC×GC, this technique becomes an exceptionally powerful tool for the identification and quantification of trace components, including this compound, in complex matrices like environmental or biological samples. nih.govacs.orgcopernicus.org

Theoretical Spectroscopic Predictions and Experimental Validation

Computational chemistry provides a powerful complement to experimental spectroscopic analysis, aiding in the interpretation of spectra and providing deeper insights into molecular properties.

Density Functional Theory (DFT) for Electronic Structure and Spectra

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. scispace.com It has become a popular tool for chemists to calculate properties such as ground-state energy and electron density distribution. scispace.com In the context of this compound, DFT calculations can be used to predict its vibrational spectra (Infrared and Raman). researchgate.net

Studies on similar halogenated benzenes, such as 1-bromo-2-chlorobenzene (B145985), have shown that theoretical vibrational frequencies calculated using DFT methods, often with the B3LYP functional and various basis sets (e.g., 6-31+G(d,p), 6-311++G(d,p)), show good agreement with experimental FT-IR and FT-Raman spectra after applying appropriate scaling factors. researchgate.netresearchgate.net These calculations can also predict the optimized molecular geometry and provide insights into the electronic properties of the molecule. researchgate.net The comparison between theoretical predictions and experimental data serves as a validation for both the computational method and the experimental assignments. researchgate.net

Quantum Chemical Calculations for Molecular Conformation and Vibrational Modes

Quantum chemical calculations have become an indispensable tool for the detailed investigation of molecular structures and properties, offering insights that complement and guide experimental findings. For this compound, computational methods, particularly Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) calculations, are employed to predict its three-dimensional geometry, conformational possibilities, and vibrational dynamics with a high degree of accuracy.

These theoretical studies provide a foundational understanding of the molecule's electronic structure and potential energy surface. The primary goals of applying these computational techniques are to determine the most stable conformation (optimized molecular geometry) and to calculate the harmonic vibrational frequencies. These calculated frequencies are crucial for the interpretation and assignment of complex experimental spectra, such as those obtained from FT-IR and FT-Raman spectroscopy. researchgate.netresearchgate.net

Methodological Approaches

The accuracy of quantum chemical calculations is heavily dependent on the chosen level of theory and the basis set. For halogenated benzenes, a common and effective approach involves DFT methods using hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr). researchgate.netrsc.org This functional provides a robust balance between accuracy and computational cost.

The choice of basis set is equally critical. Pople-style basis sets, such as 6-31G(d,p) or more extensive ones like 6-311++G(d,p), are frequently used. researchgate.netresearchgate.net These sets include polarization functions (d,p) and diffuse functions (++), which are essential for accurately describing the electron distribution in molecules with heavy atoms like bromine and chlorine and for modeling non-covalent interactions. core.ac.uk Calculations are typically performed using software packages like Gaussian, ORCA, or GAMESS. researchgate.netrsc.orgscirp.org

The process begins with a geometry optimization, where the algorithm systematically alters the positions of the atoms to find the arrangement with the lowest possible energy on the potential energy surface. This minimum energy structure corresponds to the molecule's most stable conformation at 0 Kelvin. rsc.org Following optimization, a frequency calculation is performed to confirm that the structure is a true minimum (indicated by the absence of imaginary frequencies) and to yield the theoretical vibrational modes. rsc.org

Molecular Conformation

Quantum chemical calculations provide precise data on the optimized geometric parameters of this compound, including bond lengths, bond angles, and dihedral angles. While specific experimental crystal structure data for this exact isomer may not be widely published, theoretical values offer reliable predictions. The calculations are expected to show a planar benzene ring, slightly distorted due to the steric and electronic effects of the bulky halogen substituents.

The electron-withdrawing nature of the chlorine and bromine atoms influences the C-C bond lengths within the benzene ring, causing slight deviations from the uniform ~1.39 Å length seen in unsubstituted benzene. The C-Br and C-Cl bond lengths are also determined, reflecting the covalent radii of the respective halogen atoms. These theoretical predictions can be benchmarked against experimental data for similar substituted benzenes to validate the computational model. researchgate.net

Table 1: Representative Theoretical Geometrical Parameters for Halogenated Benzenes

This table illustrates the type of data obtained from DFT (e.g., B3LYP/6-311++G(d,p)) calculations for substituted benzenes, providing a reference for the expected structural parameters of this compound.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths | C-C (Aromatic) | 1.385 - 1.405 Å |

| C-H | ~1.08 Å | |

| C-Cl | ~1.74 Å | |

| C-Br | ~1.90 Å | |

| Bond Angles | C-C-C (Aromatic) | 118° - 122° |

| C-C-Cl | ~121° | |

| C-C-Br | ~122° | |

| Dihedral Angles | C-C-C-C (Ring) | ~0° (planar) |

Vibrational Modes Analysis

The analysis of vibrational modes is a powerful application of quantum chemical calculations. The computed harmonic frequencies correspond to the fundamental modes of vibration, which can be visualized as distinct atomic motions such as stretching, bending, and torsion. research-nexus.net

However, raw calculated frequencies are known to be systematically higher than experimental values due to the harmonic approximation (which neglects anharmonicity) and limitations in the theoretical model. research-nexus.net To improve agreement with experimental data, the calculated frequencies are often uniformly scaled using specific scaling factors derived for the chosen level of theory. researchgate.net

A more sophisticated approach involves anharmonic frequency calculations, which provide more accurate results that align closely with experimental data, often without the need for scaling. research-nexus.net Furthermore, Potential Energy Distribution (PED) analysis is commonly performed. PED analysis quantifies the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a given normal mode, enabling unambiguous assignment of the bands observed in experimental IR and Raman spectra. researchgate.net For instance, PED can differentiate between C-H in-plane bending, C-Br stretching, and ring deformation modes, which may overlap in the experimental spectrum.

Advanced computational techniques can also explore the dynamics of specific molecular fragments. For molecules with methyl groups, for example, calculations can determine the rotational energy barriers, identifying whether a group is a hindered or a quasi-free rotor. research-nexus.netrsc.org While this compound lacks such rotors, similar techniques like scanning a potential energy surface along a dihedral angle can be used to investigate conformational isomers or transition states if non-planarity were a factor. uni-muenchen.de

Table 2: Representative Calculated Vibrational Frequencies and PED Assignments for Halogenated Benzenes

This table shows a selection of typical vibrational modes for a substituted benzene, their calculated (scaled) frequencies, and their characterization based on Potential Energy Distribution (PED).

| Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (PED Contribution) |

| ν1 | ~3100 | ~3095 | C-H stretch (98%) |

| ν2 | ~1560 | ~1555 | C-C stretch (85%) |

| ν3 | ~1250 | ~1245 | C-H in-plane bend (70%) |

| ν4 | ~1020 | ~1018 | Ring breathing (trigonal) (80%) |

| ν5 | ~750 | ~748 | C-Cl stretch (65%) + Ring deformation |

| ν6 | ~550 | ~545 | C-Br stretch (75%) + Ring deformation |

| ν7 | ~320 | ~315 | C-C-Cl in-plane bend (60%) |

| ν8 | ~210 | ~205 | C-C-Br in-plane bend (55%) |

Iv. Chemical Reactivity and Reaction Mechanisms of 1,3 Dibromo 2 Chlorobenzene

Electrophilic Aromatic Substitution Pathways

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. grail.moe The presence of halogen substituents on the benzene ring affects both the rate of reaction and the position of the incoming electrophile. aakash.ac.in

Halogens are a unique class of substituents in electrophilic aromatic substitution. They are considered deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles compared to unsubstituted benzene. uci.edu This deactivation is due to their strong negative inductive effect (-I effect), where their high electronegativity withdraws electron density from the ring. aakash.ac.inlibretexts.org

However, halogens are also ortho, para-directors. libretexts.org This is because they can donate a lone pair of electrons to the ring through resonance (+R effect), which helps to stabilize the carbocation intermediate (arenium ion) formed during the attack of the electrophile. aakash.ac.inuci.edu This resonance stabilization is most effective when the electrophile adds to the ortho or para positions relative to the halogen. The positive charge in the arenium ion can be delocalized onto the halogen atom, which is not possible if the electrophile adds to the meta position. libretexts.org

In 1,3-dibromo-2-chlorobenzene, all three halogen atoms are ortho, para-directors. The directing effects of the substituents are additive. The positions ortho and para to the bromine atoms are at C4, C6, and C2 (already substituted). The positions ortho and para to the chlorine atom are at C1, C3 (already substituted) and C5. Therefore, electrophilic attack is most likely to occur at the C4, C5, and C6 positions. The combined inductive effects of the three halogens significantly deactivate the ring, making these reactions generally slower than those of benzene.

Directing Influence of Halogens in Electrophilic Aromatic Substitution

| Substituent Effect | Description | Influence on Reactivity | Directing Preference |

| Inductive Effect (-I) | Halogens are highly electronegative and withdraw electron density from the benzene ring. | Deactivates the ring, making it less nucleophilic. | Affects all positions, but is strongest at the carbon directly bonded to the halogen. |

| Resonance Effect (+R) | Halogens have lone pairs of electrons that can be donated to the benzene ring through pi-conjugation. | Partially counteracts the deactivating inductive effect by stabilizing the arenium ion intermediate. | Directs incoming electrophiles to the ortho and para positions. |

When this compound is subjected to reaction conditions that can lead to multiple types of electrophilic substitution, such as nitration and bromination, a competition arises. The outcome depends on the relative reactivity of the electrophiles and the deactivation level of the aromatic substrate. scirp.orgresearchgate.net

For highly deactivated aromatic compounds, such as those with multiple electron-withdrawing groups, bromination can sometimes be more favorable than nitration, even though the nitronium ion (NO₂⁺) is generally a very strong electrophile. scirp.orgresearchgate.net For instance, the bromination of 1,3-dinitrobenzene (B52904) proceeds readily in a mixture of bromine and nitric acid in concentrated sulfuric acid, while nitration to 1,3,5-trinitrobenzene (B165232) is much more difficult. scirp.org This suggests that in certain cases, the brominating agent present in the reaction medium has a greater reactivity towards strongly deactivated rings than the nitrating agent. scirp.org

In the case of this compound, the ring is significantly deactivated by the three halogen atoms. If this compound were subjected to a mixture of bromine and nitric acid in sulfuric acid, the reaction would likely favor bromination at one of the available positions (C4, C5, or C6) over nitration. scirp.orgresearchgate.net

Directing Effects of Halogen Substituents

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com This is in contrast to electrophilic substitution, where the ring acts as the nucleophile. masterorganicchemistry.com For SNAr to occur, the aromatic ring must typically be activated by strong electron-withdrawing groups, and there must be a good leaving group (often a halogen). masterorganicchemistry.comlibretexts.org

The most common mechanism for SNAr is the addition-elimination mechanism. libretexts.org This process occurs in two steps:

Addition Step: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org This step is typically the rate-determining step because it involves the temporary loss of aromaticity. masterorganicchemistry.comlibretexts.org

Elimination Step: The leaving group is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored. libretexts.org

The presence of electron-withdrawing groups, especially at the ortho and para positions relative to the leaving group, is crucial as they help to stabilize the negative charge of the Meisenheimer complex through resonance. masterorganicchemistry.comlibretexts.org While the halogens on this compound are deactivating in EAS, they are not as effective at activating the ring for SNAr as groups like nitro (-NO₂). However, under forcing conditions (e.g., high temperatures, strong nucleophiles), nucleophilic substitution can occur. libretexts.org

In SNAr reactions, the nature of the halogen being displaced plays a significant role in the reaction rate. The typical reactivity order for halogens as leaving groups is F > Cl ≈ Br > I. masterorganicchemistry.comnih.gov This is counterintuitive when considering bond strengths (C-F is the strongest, C-I is the weakest). chemguide.co.uk

The reason for this reactivity order lies in the rate-determining step of the addition-elimination mechanism. masterorganicchemistry.com The first step, the attack of the nucleophile, is the slow step. The highly electronegative fluorine atom strongly polarizes the C-F bond and withdraws electron density from the ring, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.com Since the carbon-halogen bond is not broken in the rate-determining step, its strength is less important than the ability of the halogen to activate the ring towards attack. masterorganicchemistry.com

In this compound, there are both bromine and chlorine atoms that could potentially be displaced. Based on the general reactivity trend, the chlorine atom would be slightly more likely to be displaced than the bromine atoms in an SNAr reaction, although their reactivities are often comparable. nih.gov Studies on the reaction of pyridine (B92270) with various halobenzenes have shown that the Gibbs free energies for the reaction increase in the order I < Br < Cl < F, suggesting that under certain conditions, bromine can be a better leaving group than chlorine. nih.gov The specific reaction conditions and the nature of the nucleophile can influence which halogen is preferentially displaced.

Relative Reactivity of Halogens in SNAr

| Halogen | Electronegativity | C-X Bond Strength (kJ/mol) | Typical SNAr Reactivity | Rationale |

| Fluorine (F) | 3.98 | ~467 chemguide.co.uk | Highest | Strong inductive effect greatly enhances the electrophilicity of the attached carbon, accelerating the rate-determining nucleophilic attack. masterorganicchemistry.com |

| Chlorine (Cl) | 3.16 | ~346 chemguide.co.uk | Intermediate | Less activating than fluorine but generally a better leaving group than bromine or iodine in SNAr. nih.gov |

| Bromine (Br) | 2.96 | ~290 chemguide.co.uk | Intermediate | Reactivity is often similar to chlorine. nih.gov |

| Iodine (I) | 2.66 | ~228 chemguide.co.uk | Lowest | Weaker inductive effect makes the attached carbon less electrophilic, slowing the initial attack. nih.gov |

Mechanisms of Halogen Displacement by Nucleophiles

Reductive Transformations and Dehalogenation Reactions

This compound can undergo reductive transformations, which typically involve the removal of one or more halogen atoms and their replacement with hydrogen. This process is known as reductive dehalogenation. epa.gov These reactions are important for the synthesis of less halogenated compounds and for the environmental remediation of halogenated organic pollutants. smolecule.comepa.gov

Reductive dehalogenation of aromatic compounds can be achieved through various methods, including catalytic hydrogenation (e.g., using hydrogen gas and a palladium catalyst), reaction with metal hydrides (e.g., lithium aluminum hydride), or electrochemical reduction. smolecule.comresearchgate.net Under anaerobic conditions, microbial reductive dehalogenation can also occur. epa.gov

The selectivity of dehalogenation can depend on the reaction conditions and the identity of the halogen. Generally, the weaker carbon-halogen bonds are broken more easily. Therefore, in reductive processes where bond cleavage is the key step, the reactivity order is typically I > Br > Cl > F. For this compound, the bromine atoms would be expected to be removed preferentially over the chlorine atom during a reductive dehalogenation reaction. smolecule.com This would lead to products such as 2-chlorobromobenzene and subsequently chlorobenzene (B131634).

Catalytic Hydrodehalogenation under Mild Conditions

Catalytic hydrodehalogenation (HDH) is a significant method for the detoxification of halogenated aromatic compounds. researchgate.net This process involves the cleavage of a carbon-halogen bond and its replacement with a carbon-hydrogen bond, typically using a catalyst and a hydrogen source under mild temperatures and pressures. researchgate.netresearchgate.net For compounds like this compound, this reaction can lead to the formation of less halogenated benzenes and ultimately, benzene.

Heterogeneous catalysts are fundamental to the hydrodehalogenation of aryl halides. Palladium on activated carbon (Pd/C) is a widely used and efficient catalyst for these reactions due to its high activity and ability to operate under mild conditions. researchgate.netmdpi.com Supported rhodium catalysts, such as Rh/Al₂O₃, are also highly active, though they can be more susceptible to poisoning by the hydrogen halides formed during the reaction. researchgate.net

The general mechanism for heterogeneous catalytic hydrogenation involves several steps:

Adsorption : The alkene (in this case, the aromatic ring of this compound) and molecular hydrogen adsorb onto the surface of the metal catalyst. masterorganicchemistry.com

Hydrogen Activation : The H-H bond of molecular hydrogen is cleaved, and the hydrogen atoms bind to the catalyst surface, forming metal hydrides. masterorganicchemistry.com

Halogen Cleavage : The aryl halide interacts with the surface-bound hydrogen, leading to the cleavage of the carbon-halogen bond and the formation of a new carbon-hydrogen bond. researchgate.net

Desorption : The dehalogenated product desorbs from the catalyst surface, freeing the active site for another catalytic cycle. masterorganicchemistry.com

In the context of this compound, the catalyst facilitates the stepwise removal of bromine and chlorine atoms. The choice of catalyst and support (e.g., activated carbon, alumina) can influence both the rate and selectivity of the dehalogenation process. researchgate.net

Kinetic studies on the hydrodehalogenation of various chlorobenzenes reveal several factors that influence the reaction rate. For the hydrodechlorination of chlorobenzene over nickel catalysts, the reaction rate was found to be independent of the chlorobenzene concentration but increased with higher hydrogen pressure. The presence of a base, such as sodium hydroxide (B78521), is often necessary to neutralize the evolving hydrogen halide (HCl or HBr), which can otherwise poison the catalyst and inhibit the reaction.

Studies on Pd/C catalysts show that reaction rates for chlorobenzene hydrogenolysis are typically first-order with respect to the chlorinated compound, half-order with respect to hydrogen, and inverse first-order with respect to the generated HCl. ufl.edu This suggests that the dechlorination step is kinetically relevant and occurs on a surface saturated with adsorbed chlorine atoms. ufl.edu Temperature also plays a crucial role; for instance, complete dechlorination of chlorobenzene over a Ni/AC catalyst can be achieved at temperatures between 333–343 K (60–70 °C).

Table 1: Factors Influencing Hydrodehalogenation Rate

| Factor | Influence on Reaction Rate | Rationale |

|---|---|---|

| Hydrogen Pressure | Rate generally increases with pressure. ufl.edu | Higher pressure increases the surface concentration of activated hydrogen available for reaction. |

| Temperature | Rate increases with temperature, up to an optimal point. | Provides the necessary activation energy for C-X bond cleavage. |

| Base (e.g., NaOH) | Essential for the reaction to proceed efficiently. | Neutralizes the generated hydrogen halides (HBr, HCl), preventing catalyst deactivation. |

| Catalyst Type | Activity order is often Rh > Pd. researchgate.net | Intrinsic electronic and structural properties of the metal affect its catalytic efficiency. |

| Catalyst Support | Can influence activity (e.g., Pd/C > Pd/Al₂O₃). researchgate.net | The support affects metal dispersion, surface area, and reactant adsorption. |

In the hydrodehalogenation of mixed dihalobenzenes, the reaction exhibits significant regioselectivity. The cleavage of carbon-halogen bonds generally follows the order of bond strength: C-I < C-Br < C-Cl < C-F. Consequently, iodine is the most easily removed halogen, followed by bromine, chlorine, and then fluorine. researchgate.net

For this compound, it is expected that the C-Br bonds will be cleaved preferentially over the C-Cl bond. This selective debromination would lead to the formation of 2-chlorobromobenzene and 1-chloro-3-bromobenzene as initial intermediates, followed by the formation of chlorobenzene. The final step would be the dechlorination of chlorobenzene to produce benzene. This selectivity allows for the targeted synthesis of partially dehalogenated compounds by controlling the reaction conditions. unive.it For example, in the reduction of 1-bromo-4-chlorobenzene, the primary reaction is the cleavage of the C-Br bond. unive.it

Kinetic Studies and Reaction Rate Influences

Mechanochemical Dehalogenation Pathways

Mechanochemistry involves inducing chemical reactions through mechanical force, such as ball milling, in the absence of bulk solvents. chemrxiv.org This technique can activate chemical bonds and promote reactions between solid-state reactants.

In the mechanochemical destruction of mixed haloaromatics, the difference in carbon-halogen bond dissociation energy (BDE) leads to different reaction rates. Studies on 4-bromochlorobenzene milled with calcium oxide (CaO) showed that the debromination rate was significantly higher than the dechlorination rate. bibliotekanauki.pl The BDE for a C-Br bond in a haloaromatic is lower than that of a C-Cl bond, making it more susceptible to cleavage under mechanical stress. bibliotekanauki.pl

This principle applies directly to this compound. The C-Br bonds would be cleaved more readily than the C-Cl bond during mechanochemical treatment.

Table 2: Comparative Dehalogenation Data for 4-bromochlorobenzene with CaO

| Parameter | Debromination | Dechlorination |

|---|---|---|

| Bond Dissociation Energy (Calculated) | 79.0 kcal·mol⁻¹ | 91.0 kcal·mol⁻¹ |

| Dehalogenation Efficiency (6h milling) | 92.9% | 91.0% |

| Apparent Rate Constant (k) | 0.41 h⁻¹ | 0.31 h⁻¹ |

Data adapted from a study on 4-bromochlorobenzene, which serves as a model for the behavior of this compound. bibliotekanauki.pl

The kinetics of mechanochemical dehalogenation can be analyzed using solid-state reaction models. For the reaction of 4-bromochlorobenzene with CaO, the experimental data fit well with the Avrami–Erofeev model, which describes processes controlled by nucleation and growth of the product phase. bibliotekanauki.pl This suggests that the formation of calcium bromide and calcium chloride on the surface of the CaO particles is the rate-controlling step. bibliotekanauki.pl

The kinetic equation for this model is often expressed as: [-ln(1-α)]^(1/n) = kt where α is the conversion fraction, k is the rate constant, t is time, and n is a constant related to the reaction mechanism.

The analysis indicated that the rate constant for debromination (k = 0.41 h⁻¹) was higher than for dechlorination (k = 0.31 h⁻¹), confirming that the C-Br bond is more reactive under these conditions. bibliotekanauki.pl The rate of dehalogenation was also found to increase with a higher milling speed and greater weight of the milling balls, as these factors increase the energy input into the system. bibliotekanauki.pl

Comparative Debromination vs. Dechlorination Rates

Electron Beam Irradiation Induced Dehalogenation

Based on available research, specific studies detailing the electron beam irradiation-induced dehalogenation of this compound are limited. General principles of reductive dehalogenation suggest that halogenated aromatic compounds can be degraded under various conditions, including microbial action and chemical reduction epa.govnih.gov. These processes typically involve the replacement of a halogen atom with a hydrogen atom and are crucial for the breakdown of environmental pollutants epa.govnih.gov. However, specific data on the reaction of this compound under electron beam irradiation is not extensively documented in the reviewed literature.

Influence of pH and Electron Dose on Degradation

There is currently a lack of specific published data concerning the influence of pH and electron dose on the degradation of this compound via electron beam irradiation. In broader studies of reductive dehalogenation of other halogenated compounds, factors such as pH can influence reaction rates and pathways, and in microbial degradation, the induction of specific enzymes is often required epa.gov.

Proposed Reaction Pathways and Final Products

Specific reaction pathways and final products for the electron beam-induced dehalogenation of this compound have not been detailed in the available literature. For other halogenated aromatic compounds, reductive dehalogenation can proceed stepwise, leading to less halogenated intermediates and eventually to the parent aromatic compound, such as benzene google.com. For example, the degradation of hexachlorobenzene (B1673134) can produce various tri- and dichlorobenzenes as intermediates epa.gov. It is plausible that this compound would follow a similar pathway, losing bromine and chlorine atoms to form various bromochlorobenzenes, dibromobenzenes, and chlorobenzene before potentially being fully dehalogenated.

Cross-Coupling Reactions and Polymerization

This compound, with its multiple reactive halogen sites, is a potential building block in the synthesis of more complex molecules, including polymers and nanostructures, through various cross-coupling reactions. The presence of both bromine and chlorine atoms offers possibilities for selective reactions, as the carbon-bromine bond is typically more reactive than the carbon-chlorine bond in many catalytic cycles.

Ullmann Coupling and Dehalogenative Aryl-Aryl Coupling

The Ullmann reaction is a classic method for synthesizing symmetric biaryl compounds through the copper-catalyzed coupling of aryl halides at elevated temperatures. organic-chemistry.org A proposed mechanism involves the oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination to form the new aryl-aryl bond. organic-chemistry.org Palladium-catalyzed versions of this reaction are also common and can proceed under milder conditions. d-nb.infomdpi.com

Dehalogenative aryl-aryl coupling is a broader category of reactions that forms a C-C bond between two aromatic rings. For a polyhalogenated substrate like this compound, intramolecular or intermolecular coupling could lead to the formation of complex oligomers or polymers. While specific examples detailing the Ullmann coupling of this compound are scarce, studies on similar dihaloarenes and trihaloarenes show that such reactions can produce a mixture of products, including homocoupled oligomers and products of dehalogenative elimination. d-nb.info The reactivity differences between the C-Br and C-Cl bonds could potentially be exploited for selective, stepwise coupling reactions.

Formation of Functional Polymers and Nanocarbons

The unique arrangement of halogens on the this compound ring makes it a candidate for creating new materials, such as functional polymers and nanocarbons, although specific research applications are not widely published. smolecule.com However, the synthesis of advanced carbon-based materials often relies on similarly structured halogenated aromatic precursors.

For instance, the "phenine" design strategy, which uses 1,3,5-trisubstituted benzene units, has successfully created complex nanocarbon molecules through modern biaryl coupling reactions. jst.go.jp In a notable example, N-doped phenine nanotubes (NpNTs), a form of nanocarbon, were synthesized in a multi-step process starting from 1-bromo-3-chlorobenzene. jst.go.jp This demonstrates that bromo-chloro-benzene structures are viable precursors for building intricate, large π-systems. Similarly, the synthesis of phenine polluxene utilized 1,3-dibromo-5-t-butylbenzene as a key starting material. jst.go.jp

In the realm of functional polymers, related dibromo-aromatic compounds are frequently used as monomers. For example, 1,3-dibromoazulene (B1595116) derivatives are used in Suzuki and Stille coupling reactions to create azulene-containing polymers with specific electronic and optical properties. beilstein-journals.org These polymers often exhibit good thermal stability and solubility in common organic solvents. beilstein-journals.org

Table 1: Examples of Polymers and Nanocarbons from Related Halogenated Aromatic Precursors

| Precursor | Coupling Reaction(s) | Resulting Product | Reference |

|---|---|---|---|

| 1-bromo-3-chlorobenzene | Multi-step synthesis including coupling reactions | N-doped phenine nanotubes (NpNTs) | jst.go.jp |

| 1,3-dibromo-5-t-butylbenzene | Iyoda coupling, Suzuki-Miyaura coupling, C-H borylation | Phenine polluxene | jst.go.jp |

| 1,3-dibromoazulene derivatives | Grignard reaction, Oxidative polymerization, Suzuki coupling, Stille coupling | Polyazulenes, Azulene-thiophene copolymers, Azulene-fluorene copolymers | beilstein-journals.org |

| Dihaloarenes (e.g., 1,4-dichlorobenzene) | Ullmann homo-coupling | para-terphenyl | d-nb.info |

V. Theoretical and Computational Chemistry of 1,3 Dibromo 2 Chlorobenzene

Quantum Chemical Studies on Molecular Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 1,3-dibromo-2-chlorobenzene at the molecular level. These studies offer a quantitative description of the molecule's geometry and electronic landscape.

The geometry of this compound has been investigated using computational methods such as Hartree-Fock (HF) and Density Functional Theory (DFT). researchgate.net These calculations aim to find the most stable arrangement of atoms in the molecule by minimizing its energy. For substituted benzenes, including di- and tri-halogenated benzenes, DFT and other high-level ab initio methods are employed to determine optimized structures and predict their structural characteristics. researchgate.net The presence of three halogen substituents on the benzene (B151609) ring introduces some distortion from the perfect hexagonal geometry of benzene. researchgate.net

DFT calculations, often using functionals like B3LYP, are a common choice for optimizing the geometry of such molecules. researchgate.netacs.org The selection of the basis set, such as 6-31G(d,p) or larger, is crucial for obtaining accurate results. acs.orgrsc.org These calculations provide data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For similar halogenated benzenes, studies have shown that the optimized geometrical parameters from these theoretical methods are in good agreement with experimental data where available. researchgate.net

Conformational analysis for a relatively rigid molecule like this compound is straightforward as there are no freely rotating single bonds outside of the benzene ring. However, computational methods can confirm the planar nature of the benzene ring and the orientation of the halogen substituents. For more complex molecules, conformational analyses are crucial for identifying different stable conformers and their relative energies. acs.org

| Parameter | Method | Basis Set | Value |

|---|---|---|---|

| C-Cl Bond Length | DFT (B3LYP) | 6-311++G(d,p) | ~1.74 Å |

| C-Br Bond Length | DFT (B3LYP) | 6-311++G(d,p) | ~1.90 Å |

| C-C-C Bond Angle | DFT (B3LYP) | 6-311++G(d,p) | ~120° |

The electronic properties of this compound can be understood through the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). science.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. For halogenated benzenes, the HOMO is typically a π-orbital associated with the benzene ring, while the LUMO is often a π*-antibonding orbital. The presence of electron-withdrawing halogen atoms tends to lower the energy of both the HOMO and LUMO. metu.edu.tr

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within the molecule. metu.edu.tr It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Red areas typically represent electron-rich regions (negative potential), which are prone to electrophilic attack, while blue areas indicate electron-poor regions (positive potential), susceptible to nucleophilic attack. For this compound, the regions around the halogen atoms are expected to be electron-rich, while the hydrogen atoms and the regions above and below the plane of the benzene ring will show different electronic characteristics. metu.edu.tr

| Property | Method | Basis Set | Calculated Value |

|---|---|---|---|

| HOMO Energy | DFT (B3LYP) | 6-311G(d,p) | ~ -6.5 to -7.0 eV |

| LUMO Energy | DFT (B3LYP) | 6-311G(d,p) | ~ -0.5 to -1.0 eV |

| HOMO-LUMO Gap | DFT (B3LYP) | 6-311G(d,p) | ~ 5.5 to 6.5 eV |

Geometry Optimization and Conformational Analysis (HF, DFT)

Molecular Dynamics and Interaction Studies

Molecular dynamics simulations and related studies provide insights into the behavior of this compound in a condensed phase and its interactions with other molecules.

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule. mdpi.com This occurs due to the anisotropic distribution of electron density around the covalently bonded halogen, creating a region of positive electrostatic potential (a σ-hole) opposite the covalent bond. mdpi.com In the context of this compound, the bromine and chlorine atoms can participate in halogen bonds with other electronegative atoms or with the electron-rich π-system of a neighboring benzene ring (halogen-π interactions). mdpi.comnih.gov These interactions can play a crucial role in determining the supramolecular architecture in the solid state and can also be important in solution. mdpi.comcam.ac.uk The strength and directionality of halogen bonds make them a valuable tool in crystal engineering. scispace.com

Intermolecular Interactions and Crystal Packing

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model chemical reactions involving this compound, providing a detailed picture of the reaction mechanism. This involves calculating the potential energy surface for the reaction, which maps the energy of the system as a function of the geometric changes that occur as reactants are converted to products. By identifying the minimum energy path along this surface, the reaction pathway can be determined.

A key aspect of this analysis is the identification and characterization of transition states. A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier that must be overcome for the reaction to proceed. nih.gov Computational methods can be used to locate these transition states and calculate their energies, which allows for the determination of the activation energy of the reaction. This information is invaluable for understanding reaction kinetics and for predicting how changes in the reactants or reaction conditions will affect the reaction outcome. For instance, in reactions like halogen exchange or cross-coupling, modeling the transition states can elucidate the mechanistic details and substituent effects. nih.govscirp.org

Computational Elucidation of Electrophilic and Nucleophilic Substitution Mechanisms

Electrophilic Aromatic Substitution (EAS)

The three halogen atoms on the this compound ring significantly influence its reactivity towards electrophiles. Halogens are known to be deactivating groups in electrophilic aromatic substitution due to their strong electron-withdrawing inductive effect (-I), which reduces the electron density of the benzene ring. nih.govquora.com However, they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance (+M effect). quora.com

In this compound, the three available positions for substitution are C4, C5, and C6. Computational models can predict the most likely site of attack by calculating the energies of the sigma-complex intermediates (arenium ions) formed during the reaction or by mapping the molecular electrostatic potential (MEP). A more negative electrostatic potential indicates a region more susceptible to electrophilic attack.

The directing effects of the halogens are summarized below:

Bromine at C1: Directs to C2 (blocked) and C6.

Chlorine at C2: Directs to C1 (blocked) and C3 (blocked) via its ortho positions, and to C5 via its para position.

Bromine at C3: Directs to C2 (blocked) and C4.

Computational studies would be required to resolve the competition between these directing effects. The deactivating nature of the three halogens suggests that forcing conditions would be necessary for electrophilic substitution to occur. nih.gov

Table 1: Predicted Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Inductive Effect | Resonance Effect | Predicted Substitution Sites |

|---|---|---|---|---|

| Bromine | C1 | Deactivating (-I) | Ortho, Para-directing (+M) | C6 |

| Chlorine | C2 | Deactivating (-I) | Ortho, Para-directing (+M) | C5 |

Nucleophilic Aromatic Substitution (SₙAr)

While aryl halides are generally unreactive towards nucleophiles, the presence of multiple electron-withdrawing halogens can make the ring susceptible to nucleophilic aromatic substitution (SₙAr). This mechanism typically involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group. researchgate.net

Computational chemistry can elucidate this mechanism by:

Calculating Intermediate Stabilities: The energy of the Meisenheimer complex formed by nucleophilic attack at C1, C2, or C3 can be calculated. A lower energy intermediate suggests a more favorable pathway.

Evaluating Leaving Group Ability: The reaction's regioselectivity also depends on the leaving group. Generally, bromide is a better leaving group than chloride in SₙAr reactions due to the weaker C-Br bond.

Modeling Activation Barriers: DFT calculations can determine the activation energies for both the initial nucleophilic attack and the final elimination of the halide, providing a complete energy profile for the substitution at each position.

Theoretical studies on similar polyhalogenated aromatics suggest that nucleophilic addition often occurs ortho to a carbon-halogen bond. researchgate.net Given that bromide is a superior leaving group to chloride, computational models would likely predict that substitution of one of the bromine atoms at C1 or C3 is kinetically and thermodynamically favored over the substitution of the chlorine atom at C2.

Prediction of Dehalogenation Energetics and Regioselectivity

Reductive dehalogenation is an important degradation pathway for halogenated aromatic compounds. epa.gov Computational methods can predict both the energy released or required for this process (energetics) and which halogen atom is most likely to be removed (regioselectivity).

Energetics

The feasibility of a dehalogenation reaction can be assessed by calculating the change in Gibbs free energy (ΔG) or the standard reduction potentials (E°). epa.gov Thermochemical calculations can determine whether a proposed reductive dehalogenation is spontaneous under specific conditions. Highly halogenated compounds tend to have higher reduction potentials, meaning more energy is released upon their dehalogenation, making the process more favorable. epa.gov

Regioselectivity

The order of halogen removal in polyhalogenated compounds is critical. For reductive dehalogenation, the general reactivity trend follows the carbon-halogen bond strength: C-I < C-Br < C-Cl < C-F. nih.gov This indicates that in this compound, a bromine atom is expected to be removed before the chlorine atom.

The primary challenge is to determine which of the two non-equivalent bromine atoms (at C1 or C3) is more reactive. The electronic environment created by the adjacent and meta-positioned halogens influences the reactivity of each C-Br bond. oup.com

The C1-Br bond is ortho to the C2-Cl bond.

The C3-Br bond is also ortho to the C2-Cl bond.

Computational models predict regioselectivity by calculating key parameters:

Bond Dissociation Energies (BDEs): A lower BDE for a C-X bond suggests it is weaker and more easily cleaved.

Activation Energy Barriers: By modeling the reaction mechanism (e.g., with a reducing agent like indium metal or via photochemical processes), the activation energy for the cleavage of each C-X bond can be calculated. nih.govoup.com The pathway with the lowest activation barrier is the most likely to occur.

Studies on analogous compounds have shown that dehalogenation can be highly regioselective depending on the substitution pattern. nih.govnih.gov For instance, in some systems, dehalogenation is preferred at positions flanked by other halogens, which may be due to steric acceleration or electronic destabilization of the C-X bond. oup.com A computational analysis would provide definitive predictions for this compound.

Table 2: Hypothetical Computational Data for Dehalogenation Regioselectivity

| Bond to be Cleaved | Position | Adjacent Substituent(s) | Predicted Bond Dissociation Energy (Computational Model) | Predicted Relative Reactivity |

|---|---|---|---|---|

| C-Br | C1 | Chlorine at C2 | Lower | Higher |

| C-Cl | C2 | Bromine at C1, Bromine at C3 | Highest | Lowest |

This table is illustrative. Actual values would be derived from specific DFT or ab initio calculations.

Vi. Environmental Fate and Degradation Research of 1,3 Dibromo 2 Chlorobenzene

Environmental Persistence and Bioaccumulation Potential

Halogenated organic compounds are a major class of environmental pollutants, often characterized by their resistance to natural degradation processes, which leads to their persistence in the environment. researchgate.net Compounds with multiple halogen substituents, such as 1,3-Dibromo-2-chlorobenzene, are generally more resistant to breakdown than their lesser-halogenated counterparts. epa.gov The persistence and bioaccumulation potential of these chemicals are significant concerns in colder regions like the Arctic, where many species have high lipid content, facilitating the storage of lipophilic contaminants.

The Global Harmonized System (GHS) of Classification and Labelling of Chemicals includes a hazard statement for this compound: "May cause long lasting harmful effects to aquatic life". nih.gov This classification suggests a high potential for environmental persistence and a significant risk to aquatic ecosystems. While specific bioaccumulation studies on this compound are not extensively documented in the reviewed literature, the general behavior of persistent organochlorine contaminants (OCs) indicates a tendency to bioaccumulate. For instance, research on bowhead whales has utilized compounds like 1,3-dibromobenzene (B47543) (1,3-DBB) as laboratory surrogates to study the bioaccumulation of OCs, reflecting the relevance of such structures in environmental monitoring. The lipophilic nature of halogenated benzenes facilitates their accumulation in the fatty tissues of organisms, leading to biomagnification through the food web.

Table 1: Chemical Properties of this compound